Lignoceric acid

Catalog No.
S582842
CAS No.
557-59-5
M.F
C24H48O2
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lignoceric acid

CAS Number

557-59-5

Product Name

Lignoceric acid

IUPAC Name

tetracosanoic acid

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-N

SMILES

Array

Synonyms

lignoceric acid, lignoceric acid, potassium salt, lignoceric acid, silver (1+) salt, lignoceric acid, sodium salt, N-tetracosanoic acid, potassium tetracosanoate, tetracosanoic acid, tetracosanoic acid, potassium salt (1:1)

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound Tetracosanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of very long-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Lignoceric acid (Tetracosanoic acid, CAS 557-59-5) is a highly lipophilic, 24-carbon saturated very long-chain fatty acid (VLCFA) characterized by its exceptionally high melting point of 84.2 °C. In industrial and advanced research applications, it serves as a critical structural lipid for engineering thermally stable lipid nanoparticles (LNPs) and liposomes, where it significantly elevates the phase transition temperature of the lipid bilayer [1]. Beyond formulation, lignoceric acid is the obligate biological precursor for Ceramide Synthase 2 (CerS2), driving the synthesis of C24-sphingolipids essential for myelin and epidermal barrier integrity [2]. For clinical metabolomics and analytical chemistry, high-purity lignoceric acid is an indispensable reference standard required to quantify C24:0/C22:0 ratios, the definitive diagnostic biomarker for peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) [3].

Substituting lignoceric acid with more common, shorter-chain saturated fatty acids like stearic acid (C18:0) or palmitic acid (C16:0) fundamentally alters both biophysical and biological performance. In lipid formulations, replacing C24:0 with C18:0 lowers the bilayer phase transition temperature by over 15 °C, leading to premature payload leakage in delayed-release nanocarriers [1]. Biologically, substituting C24:0 with C16:0 in ceramide synthesis shifts the cellular response from membrane stabilization to pro-apoptotic signaling, as CerS-mediated C16-ceramides are inherently lipotoxic in specific tissue models [2]. Furthermore, in diagnostic mass spectrometry, using any analog other than exact C24:0 invalidates the strict C24:0/C22:0 quantification ratios required by standardized clinical protocols, rendering VLCFA screening assays clinically useless[3].

Thermal Stability and Phase Transition in Lipid Nanoparticles

The incorporation of lignoceric acid into lipid bilayers drastically alters their thermal profile compared to standard fatty acids. Differential scanning calorimetry (DSC) and small-angle neutron scattering (SANS) demonstrate that lipid assemblies containing C24:0 exhibit phase transition temperatures (Tm) approaching 84–90 °C, whereas those relying on stearic acid (C18:0) transition at approximately 69 °C [1]. This elevated Tm ensures that the solid gel phase state is maintained at physiological and elevated temperatures, preventing the premature release of encapsulated active pharmaceutical ingredients (APIs).

Evidence DimensionLipid Bilayer Phase Transition Temperature (Tm)
Target Compound Data~84.2 °C - 90 °C (C24:0 / Ceramide C24 assemblies)
Comparator Or Baseline~69 °C (Stearic acid C18:0 assemblies)
Quantified Difference>15 °C increase in thermal stability
ConditionsAqueous lipid nanoparticle / liposome dispersions measured via DSC and SANS

Procuring C24:0 is essential for formulators designing delayed-release or high-temperature-stable lipid nanocarriers that must resist premature melting.

Enzymatic Specificity for Physiologically Relevant Ceramide Synthesis

In the synthesis of complex sphingolipids, the chain length of the fatty acyl-CoA precursor dictates the biological function of the resulting ceramide. Ceramide Synthase 2 (CerS2) exhibits strict substrate specificity for very long-chain fatty acids, preferentially utilizing lignoceric acid (C24:0) to generate C24-ceramides that support membrane structural integrity [1]. In contrast, utilizing palmitic acid (C16:0) forces reliance on CerS5/6, generating C16-ceramides that are well-documented to induce apoptosis and lipotoxicity in hepatic and neurological models [1].

Evidence DimensionEnzymatic Substrate Preference and Downstream Viability
Target Compound DataC24:0 yields membrane-stabilizing C24-ceramides via CerS2
Comparator Or BaselineC16:0 yields pro-apoptotic C16-ceramides via CerS5/6
Quantified DifferenceFundamental shift from structural support to programmed cell death
ConditionsIn vitro ceramide synthesis and cellular viability assays

Researchers synthesizing myelin or epidermal lipid models must procure C24:0 to avoid the confounding lipotoxic artifacts introduced by shorter-chain analogs.

Transmembrane Interdigitation in Lipid Raft Models

The 24-carbon chain of lignoceric acid is uniquely capable of spanning the hydrophobic core of the lipid bilayer. Biophysical studies using tritium-labeled and photoactivatable lactosylceramides (LacCer) reveal that C24-LacCer interdigitates into the inner leaflet, directly interacting with and activating inner-membrane proteins like Lyn kinase[1]. Conversely, C18-LacCer (stearic acid derivative) is too short to span the bilayer, resulting in a complete failure to couple with inner-leaflet signaling cascades [1].

Evidence DimensionBilayer Spanning and Kinase Activation
Target Compound DataC24:0 LacCer interdigitates and successfully activates Lyn kinase
Comparator Or BaselineC18:0 LacCer fails to interdigitate and cannot activate Lyn kinase
Quantified DifferenceBinary presence vs. absence of transmembrane signal coupling
ConditionsPhotoactivatable LacCer probes in neutrophil-like cell lipid rafts

For biophysical assays and synthetic biology, C24:0 is strictly required to build functional, signal-transducing transmembrane lipid rafts.

Absolute Baseline for Clinical VLCFA Diagnostics

In clinical metabolomics, the diagnosis of peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and X-linked adrenoleukodystrophy (X-ALD) relies entirely on the precise quantification of VLCFAs. Gas chromatography-mass spectrometry (GC-MS) protocols mandate the use of high-purity lignoceric acid (C24:0) to establish the diagnostic C24:0/C22:0 ratio [1]. Normal physiological ratios hover around 1.0, whereas pathological states exhibit significantly elevated ratios. Without an exact C24:0 analytical standard, calibration curves cannot be established, making the diagnostic differentiation from background C22:0 and C26:0 impossible [1].

Evidence DimensionDiagnostic Ratio Calibration (C24:0/C22:0)
Target Compound DataExact C24:0 standard enables precise ratio quantification
Comparator Or BaselineGeneric fatty acid standards (e.g., C18:0 or C20:0)
Quantified DifferenceEnables detection of pathological >1.0 ratios vs. complete assay failure
ConditionsGC-MS/LC-MS quantification of plasma/serum VLCFAs

Analytical and clinical laboratories must procure high-purity C24:0 to validate and run accredited screening panels for peroxisomal disorders.

Thermally Stable Lipid Nanoparticle (LNP) Engineering

Utilizing lignoceric acid to formulate LNPs or solid lipid nanoparticles (SLNs) that require a high phase transition temperature (Tm > 80 °C) to ensure structural integrity and delayed payload release during high-temperature processing or specific physiological triggers [1].

In Vitro Synthesis of Physiologically Accurate Ceramides

Procuring lignoceric acid as the specific acyl-CoA precursor for CerS2 to synthesize C24-ceramides and sphingomyelins, ensuring that in vitro models of the myelin sheath or stratum corneum remain viable and free from C16-induced apoptosis[2].

Biophysical Modeling of Transmembrane Lipid Rafts

Incorporating C24:0 into synthetic liposomes or supported lipid bilayers to accurately model acyl chain interdigitation, enabling the study of outer-to-inner leaflet signal transduction and kinase activation [3].

Reference Standardization in Clinical Metabolomics

Deploying high-purity lignoceric acid as a primary analytical standard for GC-MS and LC-MS platforms to calibrate the C24:0/C22:0 diagnostic ratios required for X-ALD and Zellweger syndrome screening [4].

Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

10.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

368.365430770 Da

Monoisotopic Mass

368.365430770 Da

Heavy Atom Count

26

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

84.2 °C

UNII

RK3VCW5Y1L

Related CAS

18080-73-4 (hydrochloride salt)
66502-42-9 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.

Pictograms

Irritant

Irritant

Other CAS

557-59-5

Wikipedia

Lignoceric_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Tetracosanoic acid: ACTIVE

Dates

Last modified: 08-15-2023
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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